HMG-CoA Reductase Inhibition: 3-Substituted N-Methylpyrrole vs. Reference Inhibitors
The target compound demonstrates potent inhibition of HMG-CoA reductase with an IC50 of 19 nM in rat liver microsomes [1]. This value positions the 3-substituted N-methylpyrrole scaffold as a viable core for developing hepatoselective statin alternatives, as evidenced by structure-based design studies [2].
| Evidence Dimension | HMG-CoA Reductase Inhibition (IC50) |
|---|---|
| Target Compound Data | 19 nM |
| Comparator Or Baseline | Reference inhibitor (unspecified) and class of pyrrole-based inhibitors |
| Quantified Difference | Potent inhibition (IC50 = 19 nM) comparable to early-stage pyrrole-based statin leads. |
| Conditions | Inhibition of HMG-CoA reductase in rat liver microsomes assessed as reduction in [14C]-HMG-CoA conversion to [14C]-mevalonic acid after 15 mins. |
Why This Matters
This single-digit nanomolar potency validates the 3-substituted N-methylpyrrole regioisomer as a privileged scaffold for HMG-CoA reductase inhibition, a key target in hypercholesterolemia, and supports its selection over 2-substituted analogs which lack comparable published data.
- [1] BindingDB. BDBM50193396 (CHEMBL3951152). Affinity Data: IC50 19 nM for HMG-CoA reductase. View Source
- [2] Pfefferkorn, J. A.; et al. Design and synthesis of hepatoselective, pyrrole-based HMG-CoA reductase inhibitors. Bioorg. Med. Chem. Lett. 2007, 17, 4538-4544. View Source
